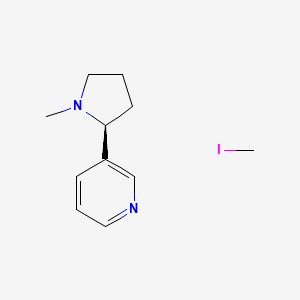

Nicotine monomethiodide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Nicotine monomethiodide, also known as this compound, is a useful research compound. Its molecular formula is C11H17IN2 and its molecular weight is 304.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Neuropharmacological Effects

Nicotine monomethiodide is primarily recognized for its ability to selectively activate nicotinic acetylcholine receptors (nAChRs) without crossing the blood-brain barrier. This characteristic allows researchers to investigate the peripheral effects of nicotine independently from its central effects.

- Peripheral Actions : Studies indicate that this compound activates nAChRs on sensory nerve fibers, leading to c-Fos expression in various brain regions associated with reward and cognitive functions. For instance, research demonstrated that administration of this compound resulted in c-Fos activation in areas such as the hypothalamus and amygdala, which are critical for processing sensory information and emotional responses .

- Antinociceptive Properties : Research has shown that this compound exhibits antinociceptive effects comparable to those of nicotine itself. It has been observed to modulate pain responses in animal models, suggesting potential applications in pain management .

Therapeutic Potential

The therapeutic implications of this compound extend beyond pain management. Its ability to selectively target peripheral nAChRs opens avenues for treating various inflammatory and neurodegenerative diseases.

- Anti-inflammatory Applications : Recent studies have highlighted the potential of nicotine analogs, including this compound, as anti-inflammatory agents. These compounds can activate alpha-7 nAChRs on immune cells, leading to a reduction in inflammatory cytokines. This mechanism suggests that this compound may be beneficial in treating conditions such as rheumatoid arthritis and inflammatory bowel disease .

- Neuroprotective Effects : In models of neurodegenerative diseases like Parkinson's disease, this compound has shown promise in protecting dopaminergic neurons from damage. It appears to enhance neuronal survival and reduce inflammation through mechanisms involving nAChR activation . Such findings support further exploration into its use as a neuroprotective agent.

Case Studies

Several case studies illustrate the diverse applications of this compound:

- Case Study 1 : A study investigating the effects of this compound on pain modulation demonstrated significant reductions in pain perception among subjects administered with the compound compared to controls. The findings suggest that targeting peripheral nAChRs can effectively alleviate pain without central side effects .

- Case Study 2 : Research on the anti-inflammatory properties of nicotine analogs revealed that treatment with this compound led to decreased levels of pro-inflammatory cytokines in animal models of inflammatory bowel disease. This study underscores its therapeutic potential in managing chronic inflammatory conditions .

Comparative Data Table

| Property | Nicotine | This compound |

|---|---|---|

| Blood-Brain Barrier | Crosses | Does not cross |

| Receptor Activation | Central and Peripheral | Primarily Peripheral |

| Antinociceptive Effects | Yes | Yes |

| Anti-inflammatory Effects | Limited | Significant |

| Neuroprotective Effects | Yes | Yes |

Analyse Chemischer Reaktionen

Inhibition of Cholinesterase

Nicotine monomethiodide acts as a competitive inhibitor of cholinesterase, an enzyme crucial for nerve function . Studies indicate that the cationic head of the nicotinium ion in this compound interacts with the anionic site in the active center of cholinesterase .

pH Dependency: The inhibitory action of this compound on cholinesterase is pH-dependent .

Inhibition Constants: The apparent inhibition constant for this compound is approximately 1.5 x 10^-4 M. This compound interacts 9.2 times more strongly than nicotine at pH 7.4 .

Impact of Nicotine on Cholinesterase

Research indicates that pre-incubation of cholinesterase with nicotine or simultaneous addition of nicotine and acetylcholine does not significantly alter the degree of inhibition .

Reactions and Conversions

When exposed to ultraviolet (UV) light or various oxidizing agents, nicotine can be converted into compounds such as nicotine oxide and nicotinic acid . Nicotine can also react to form tobacco-specific nitrosamines (TSNAs) .

Effects on Neuromuscular Transmission

Studies involving the rat diaphragm have explored the effects of pH on the activity of nicotine and this compound, specifically regarding their ability to block neuromuscular transmission . The univalent nicotinium ion, rather than the unionized base, appears to be the active species at the neuromuscular junction .

Eigenschaften

CAS-Nummer |

22083-76-7 |

|---|---|

Molekularformel |

C11H17IN2 |

Molekulargewicht |

304.17 g/mol |

IUPAC-Name |

iodomethane;3-[(2S)-1-methylpyrrolidin-2-yl]pyridine |

InChI |

InChI=1S/C10H14N2.CH3I/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;1-2/h2,4,6,8,10H,3,5,7H2,1H3;1H3/t10-;/m0./s1 |

InChI-Schlüssel |

YLLWAVOIHHJKNC-PPHPATTJSA-N |

SMILES |

CN1CCCC1C2=CN=CC=C2.CI |

Isomerische SMILES |

CN1CCC[C@H]1C2=CN=CC=C2.CI |

Kanonische SMILES |

CN1CCCC1C2=CN=CC=C2.CI |

Synonyme |

nicotine monomethiodide |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.